molecular formula C9H20N2O2 B13309704 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol

Cat. No.: B13309704
M. Wt: 188.27 g/mol
InChI Key: GATXEFOPDJGGSN-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol typically involves the reaction of 4-aminopiperidine with 3-methoxypropan-2-ol under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods often utilize advanced catalytic systems and automated processes to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-3-methoxypropan-2-ol

InChI

InChI=1S/C9H20N2O2/c1-13-7-9(12)6-11-4-2-8(10)3-5-11/h8-9,12H,2-7,10H2,1H3

InChI Key

GATXEFOPDJGGSN-UHFFFAOYSA-N

Canonical SMILES

COCC(CN1CCC(CC1)N)O

Origin of Product

United States

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